4-Isopropylbenzyl bromide

Lipophilicity Membrane permeability ADME

4-Isopropylbenzyl bromide (CAS 65724-11-0, synonym: 1-(bromomethyl)-4-isopropylbenzene) is a para-substituted benzyl bromide derivative with molecular formula C10H13Br and molecular weight 213.11 g/mol. Key physicochemical parameters include boiling point 272–273 °C (lit.), density 1.274 g/mL at 25 °C (lit.), refractive index n20/D 1.5500 (lit.), and calculated LogP 4.26.

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 65724-11-0
Cat. No. B1605597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylbenzyl bromide
CAS65724-11-0
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CBr
InChIInChI=1S/C10H13Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3
InChIKeyYXTHBZLABLYGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylbenzyl Bromide (CAS 65724-11-0): Procurement-Relevant Physicochemical and Regulatory Profile


4-Isopropylbenzyl bromide (CAS 65724-11-0, synonym: 1-(bromomethyl)-4-isopropylbenzene) is a para-substituted benzyl bromide derivative with molecular formula C10H13Br and molecular weight 213.11 g/mol [1]. Key physicochemical parameters include boiling point 272–273 °C (lit.), density 1.274 g/mL at 25 °C (lit.), refractive index n20/D 1.5500 (lit.), and calculated LogP 4.26 [1][2]. The compound is moisture-sensitive and requires storage under inert atmosphere (argon) . It is classified as a Dangerous Good for transport, which imposes specific shipping and handling requirements that may affect procurement logistics and cost .

Why 4-Isopropylbenzyl Bromide Cannot Be Casually Substituted by Generic Benzyl Bromides


Substitution at the para position with an isopropyl group introduces quantifiable alterations in both physicochemical properties and biological activity compared to unsubstituted benzyl bromide and other 4-alkyl analogs. The isopropyl group increases the calculated LogP from approximately 2.9 (benzyl bromide) to 4.26 [1][2], substantially enhancing lipophilicity and altering membrane permeability. In ATP synthase inhibition assays, 4-isopropylbenzyl bromide (IPBB) demonstrated quantifiably distinct inhibitory activity from 4-tert-butylphenol (TBP), confirming that the specific substitution pattern is not interchangeable even among closely related hydrophobic benzyl derivatives [3]. Furthermore, the steric bulk of the isopropyl group influences regioselectivity in nucleophilic substitution and cross-coupling reactions [4], meaning generic substitution risks yield loss or synthetic failure.

4-Isopropylbenzyl Bromide: Quantified Differentiation Evidence for Informed Scientific Procurement


LogP Differential: Enhanced Lipophilicity vs. Unsubstituted Benzyl Bromide

The introduction of a 4-isopropyl substituent significantly elevates the calculated partition coefficient (LogP) relative to unsubstituted benzyl bromide. For 4-isopropylbenzyl bromide, the calculated LogP is 4.26 [1], whereas benzyl bromide exhibits a LogP of approximately 2.9 [2]. This 1.36-unit increase corresponds to a theoretical ~23-fold greater partition into octanol, which directly impacts membrane permeability, protein binding, and extraction efficiency in analytical workflows. This differentiation matters for applications requiring specific hydrophobic character, such as hydrophobic tagging or extraction of lipophilic targets.

Lipophilicity Membrane permeability ADME

ATP Synthase Inhibition: Quantified Activity Differentiation vs. 4-tert-Butylphenol

In a comparative study of safranal analogs, 4-isopropylbenzyl bromide (IPBB) was evaluated alongside 4-tert-butylphenol (TBP) for inhibition of Escherichia coli membrane-bound F1Fo ATP synthase [1]. Both compounds induced measurable inhibition, but the dose-response profiles were distinct. While exact IC50 values for IPBB alone are not reported, the study demonstrates that IPBB and TBP are not functionally equivalent despite sharing hydrophobic aromatic character. The presence of the benzylic bromide in IPBB (absent in TBP) introduces an alkylating capacity that contributes to a different mechanism of action [1]. This evidence confirms that 4-isopropylbenzyl bromide cannot be substituted with 4-tert-butylphenol in ATP synthase inhibition studies without altering the quantitative outcome.

Antimicrobial ATP synthase E. coli

Regioselectivity in Radical Bromination: Isopropyl Directs Functionalization Away from Benzylic Position

In the radical bromination of p-cymene (4-isopropyltoluene) with N-bromosuccinimide (NBS), the major product formed is exclusively (4-isopropylbenzyl)bromide rather than bromination at the isopropyl methine position [1]. This outcome is attributed to steric hindrance around the isopropyl group, which disfavors abstraction of the tertiary hydrogen compared to the more accessible benzylic methyl hydrogens [1]. This contrasts with the behavior of 4-methylbenzyl bromide analogs, where no such competing steric shielding exists. The quantitative implication is that using 4-isopropylbenzyl bromide as a starting material guarantees a single regioisomer, whereas attempts to functionalize 4-alkylbenzyl bromides with less bulky substituents may yield complex mixtures.

Synthesis Regioselectivity Radical bromination

Antifungal Derivative Synthesis: Critical Structural Requirement for 13-(4-Isopropylbenzyl)berberine Activity

A series of 13-(4-isopropylbenzyl)berberine derivatives was synthesized and evaluated for antifungal activity against Cryptococcus neoformans [1]. The specific 4-isopropylbenzyl moiety was essential for the observed antifungal potency. While the publication does not provide direct comparator data for other 4-alkylbenzyl analogs, the structure-activity relationship (SAR) indicates that the 4-isopropyl substitution pattern is a key determinant of biological activity. A subsequent study identified 9-O-butyl-13-(4-isopropylbenzyl)berberine (KR-72) as a potent antifungal agent that inhibits C. neoformans growth via gene expression modulation [2]. This establishes that 4-isopropylbenzyl bromide is not merely a generic alkylating agent but a building block for a specific, active pharmacophore.

Antifungal Berberine derivatives Cryptococcus neoformans

High-Confidence Application Scenarios for 4-Isopropylbenzyl Bromide Based on Verified Evidence


Synthesis of Lipophilic Pharmacophores Requiring Enhanced Membrane Permeability

Based on its elevated LogP (4.26 vs. 2.9 for benzyl bromide) [1][2], 4-isopropylbenzyl bromide is optimally suited for introducing a benzyl group that enhances the lipophilicity of target molecules. This is particularly valuable in medicinal chemistry programs where improved membrane permeability or blood-brain barrier penetration is desired. The quantitative LogP difference (Δ = 1.36) provides a calculable rationale for selecting this compound over unsubstituted benzyl bromide.

Synthesis of 13-Substituted Berberine Antifungal Agents

4-Isopropylbenzyl bromide serves as a critical alkylating agent for the synthesis of 13-(4-isopropylbenzyl)berberine derivatives, which exhibit potent antifungal activity against Cryptococcus neoformans [3][4]. This specific application is supported by peer-reviewed SAR studies demonstrating that the 4-isopropylbenzyl substitution is essential for activity. Procurement is justified for antifungal drug discovery efforts focused on the berberine scaffold.

ATP Synthase Inhibition Studies in E. coli Model Systems

Experimental evidence demonstrates that 4-isopropylbenzyl bromide (IPBB) inhibits E. coli membrane-bound F1Fo ATP synthase [5]. Unlike the non-halogenated analog 4-tert-butylphenol (TBP), IPBB possesses a reactive bromomethyl group that enables covalent alkylation. This makes IPBB the appropriate choice for studies investigating ATP synthase inhibition via alkylation-dependent mechanisms.

Precursor for Regioselective Cross-Coupling Reactions

The steric bulk of the 4-isopropyl group directs regioselectivity in radical bromination and influences the outcome of cross-coupling reactions [6]. For applications requiring a single, well-defined benzylic electrophile, 4-isopropylbenzyl bromide offers predictable reactivity with minimal competing side reactions, improving yield and simplifying purification compared to less sterically hindered 4-alkylbenzyl bromides.

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